molecular formula C28H24N2O3 B10869125 N-{4,6-dimethyl-2-[(5-methylfuran-2-yl)(phenyl)methyl]furo[2,3-b]pyridin-3-yl}benzamide

N-{4,6-dimethyl-2-[(5-methylfuran-2-yl)(phenyl)methyl]furo[2,3-b]pyridin-3-yl}benzamide

Cat. No.: B10869125
M. Wt: 436.5 g/mol
InChI Key: JNBNGPNQTJPYSN-UHFFFAOYSA-N
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Description

N-{4,6-DIMETHYL-2-[(5-METHYL-2-FURYL)(PHENYL)METHYL]FURO[2,3-B]PYRIDIN-3-YL}BENZAMIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,6-DIMETHYL-2-[(5-METHYL-2-FURYL)(PHENYL)METHYL]FURO[2,3-B]PYRIDIN-3-YL}BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furo[2,3-b]pyridine core, followed by the introduction of the benzamide group. Key steps may include:

    Formation of the furo[2,3-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methyl and phenyl groups: These groups are introduced through alkylation and arylation reactions.

    Attachment of the benzamide group: This step involves the reaction of the intermediate with benzoyl chloride under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-{4,6-DIMETHYL-2-[(5-METHYL-2-FURYL)(PHENYL)METHYL]FURO[2,3-B]PYRIDIN-3-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{4,6-DIMETHYL-2-[(5-METHYL-2-FURYL)(PHENYL)METHYL]FURO[2,3-B]PYRIDIN-3-YL}BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4,6-DIMETHYL-2-[(5-METHYL-2-FURYL)(PHENYL)METHYL]FURO[2,3-B]PYRIDIN-3-YL}BENZAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methylpyridine: A related compound with a simpler structure.

    2,5-Dibromopyridine: Another similar compound with different substitution patterns.

Uniqueness

N-{4,6-DIMETHYL-2-[(5-METHYL-2-FURYL)(PHENYL)METHYL]FURO[2,3-B]PYRIDIN-3-YL}BENZAMIDE is unique due to its complex structure, which combines multiple functional groups and aromatic rings

Properties

Molecular Formula

C28H24N2O3

Molecular Weight

436.5 g/mol

IUPAC Name

N-[4,6-dimethyl-2-[(5-methylfuran-2-yl)-phenylmethyl]furo[2,3-b]pyridin-3-yl]benzamide

InChI

InChI=1S/C28H24N2O3/c1-17-16-18(2)29-28-23(17)25(30-27(31)21-12-8-5-9-13-21)26(33-28)24(20-10-6-4-7-11-20)22-15-14-19(3)32-22/h4-16,24H,1-3H3,(H,30,31)

InChI Key

JNBNGPNQTJPYSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C2=CC=CC=C2)C3=C(C4=C(O3)N=C(C=C4C)C)NC(=O)C5=CC=CC=C5

Origin of Product

United States

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